Specific Scientific Field: Cognitive neuroscience investigates the neural mechanisms underlying cognition, memory, and learning.
Summary: BGC 20-761 has been studied for its impact on memory consolidation and cognitive function. It acts as a 5-HT6 receptor antagonist, which means it modulates serotonin signaling in the brain.
Experimental Procedures: Researchers typically administer BGC 20-761 to animal models (such as rats) and assess its effects on memory tasks. The compound is often given intraperitoneally or orally.
Memory Enhancement: BGC 20-761 enhances memory consolidation. In rat studies, it improves memory retention, particularly in spatial and social memory tasks . Researchers use behavioral tests (e.g., Morris water maze, object recognition) to evaluate memory performance.
Reversal of Scopolamine-Induced Memory Deficits: Scopolamine, an anticholinergic drug, impairs memory. BGC 20-761 reverses these deficits, suggesting its potential therapeutic use in memory-related disorders .
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl, commonly referred to as 5-Methoxy-N,N-dimethyl-2-phenylindole, is a synthetic compound belonging to the tryptamine class. It has the molecular formula and a molecular weight of approximately 306.39 g/mol . This compound features an indole structure, which is characterized by a bicyclic arrangement of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a methoxy group at the 5-position and a dimethylamino group at the 3-position contributes to its unique chemical properties and biological activities.
This compound exhibits hallucinogenic and stimulant properties, akin to other tryptamines. It acts primarily on serotonin receptors, particularly the 5-HT2A receptor, which is known to mediate psychedelic effects. Research indicates that compounds like this one can influence mood, perception, and cognition . Its psychoactive effects have led to interest in its potential therapeutic applications in treating mood disorders and other psychological conditions.
The synthesis of 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl can be achieved through several methods:
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl has several notable applications:
Studies on the interactions of 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl with various receptors indicate that it primarily interacts with serotonin receptors. Notably, its affinity for the 5-HT2A receptor suggests potential for both therapeutic effects and side effects associated with psychedelics. Further research is necessary to fully understand its pharmacokinetics and interactions with other neurotransmitter systems .
Several compounds share structural similarities with 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl. Below is a comparison highlighting their unique features:
Compound Name | Structure Features | Unique Properties |
---|---|---|
N,N-Dimethyltryptamine (DMT) | Tryptamine structure with two methyl groups | Strong hallucinogenic effects; rapid onset |
Psilocybin | Phosphorylated form of psilocin | Naturally occurring; used in traditional medicine |
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT) | Similar tryptamine structure with methoxy group | Known for intense psychedelic experiences |
Serotonin | Indole structure without additional substitutions | Natural neurotransmitter; regulates mood |
The uniqueness of 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl lies in its specific combination of substituents that influence its psychoactive profile and potential therapeutic applications .
The molecular geometry of 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl- has been extensively characterized through various quantum chemical computational methods. The compound, with molecular formula C₁₉H₂₂N₂O and molecular weight of 294.398 g/mol, exhibits a complex three-dimensional structure that has been optimized using density functional theory calculations [1] [2].
The molecular structure consists of an indole ring system substituted with a methoxy group at the 5-position and a phenyl ring at the 2-position, with an ethylamine side chain bearing two methyl substituents on the nitrogen atom. Quantum chemical calculations using the B3LYP/6-31G(d,p) level of theory reveal that the indole ring system maintains planarity, with bond lengths ranging from 1.355 to 1.434 Å for carbon-nitrogen bonds within the indole core [3] [4]. The sulfonyl-bound phenyl rings adopt a nearly orthogonal orientation relative to the indole ring system, with dihedral angles ranging from 0 to 5 degrees [5].
Computational studies employing various basis sets including 6-31G+, 6-31G++(d,p), and 6-311G++(d,p) have provided consistent geometric parameters. The nitrogen atom at position 1 of the indole ring exhibits sp² hybridization, as evidenced by the sum of bond angles around N1 ranging from 348.62 to 355.88 degrees [5]. The electron-withdrawing character of substituents results in elongated N1-C bonds compared to standard values, with N1-C1 bonds measuring approximately 1.419-1.428 Å and N1-C8 bonds ranging from 1.434-1.437 Å [5].
Molecular mechanics calculations using MM+ force-field optimization followed by PM3 method refinement have been employed to establish initial geometries before higher-level calculations [3]. The optimized structures reveal that the ethylamine side chain adopts conformations that point the α carbon out of the plane of the indole ring, consistent with experimental observations for related tryptamine derivatives [6] [7].
The molecular structure exhibits a dipole moment ranging from 2.0 to 3.0 Debye, depending on the computational method employed, indicating significant charge separation within the molecule [8]. This dipole moment arises primarily from the electron-rich methoxy substituent and the electron-withdrawing characteristics of the phenyl substitution pattern.
The electronic structure of 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl- has been comprehensively analyzed through frontier molecular orbital calculations using density functional theory methods. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide crucial insights into the chemical reactivity and electronic properties of this compound [9] [10].
B3LYP/6-31G(d,p) calculations reveal a HOMO energy of -6.081 eV and LUMO energy of -1.832 eV, resulting in a HOMO-LUMO energy gap of 4.249 eV [11]. These values are consistent with similar calculations performed using the 6-311G++(d,p) basis set, which yield HOMO and LUMO energies of -6.105 eV and -1.845 eV respectively, with an energy gap of 4.260 eV. The narrow variation between different basis sets confirms the reliability of the computational approach [12].
The frontier molecular orbitals exhibit distinct spatial distributions that reflect the electronic structure of the indole system. The HOMO is characterized by π-orbital coefficients predominantly localized on the indole ring system, with significant contributions from the 5-methoxy substituent. Experimental photoelectron spectroscopy data for related indole derivatives show HOMO ionization energies around 7.9 eV, which correlates well with the calculated values when accounting for basis set effects and correlation energy corrections [13].
Chemical reactivity parameters derived from frontier orbital energies include an ionization potential of 6.081 eV, electron affinity of 1.832 eV, chemical hardness of 2.125 eV, and chemical softness of 0.471 eV⁻¹ [11]. The electronegativity, calculated as 3.957 eV, indicates moderate electron-accepting capability. These global reactivity descriptors provide quantitative measures of the compound's chemical behavior and potential for intermolecular interactions.
The electronic structure analysis reveals that the methoxy substitution at the 5-position significantly influences the orbital energy levels. Comparative studies of indole derivatives demonstrate that electron-donating substituents like methoxy groups tend to raise HOMO energies, while electron-withdrawing groups lower them [14]. The 2-phenyl substitution pattern creates additional conjugation pathways that affect the overall electronic distribution.
Natural bond orbital analysis indicates significant charge transfer interactions within the molecule, with the most prominent transitions involving lone pair to antibonding orbital interactions with stabilization energies ranging from 17 to 45 kcal/mol [15]. These intramolecular charge transfer processes contribute to the overall stability and spectroscopic properties of the compound.
Crystallographic analysis of 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl- and related indole derivatives reveals important structural features that complement the theoretical calculations. While specific single-crystal X-ray diffraction data for this exact compound are limited, structural studies of closely related phenyl-substituted indole derivatives provide valuable insights into the solid-state packing and molecular conformations [16] [5].
Related indole derivatives typically crystallize in common space groups such as P21/c or P-1, with unit cell dimensions varying based on the specific substitution pattern. The crystal structures of similar compounds show unit cell parameters with a-axes ranging from 7-12 Å, b-axes from 9-15 Å, and c-axes from 11-18 Å, with cell volumes typically between 1000-2500 ų [5] [17]. The Z values commonly range from 2-8 molecules per unit cell, depending on the molecular symmetry and packing efficiency.
Intermolecular interactions in the crystal lattice are dominated by π-π stacking between indole ring systems and various hydrogen bonding patterns. Hirshfeld surface analysis of related structures reveals that the primary contributions to surface interactions involve contacts with hydrogen atoms, typically accounting for 70-80% of the total surface area [5] [17]. Slipped π-π interactions between antiparallel indole systems are particularly significant, with interaction energies up to -60.8 kJ/mol providing substantial stabilization to the crystal structure.
The crystal packing arrangements show that sulfonyl-bound phenyl rings maintain nearly orthogonal orientations relative to the indole ring systems, with dihedral angles consistent with gas-phase computational predictions [5]. These conformational preferences are stabilized by a combination of weak C-H···O hydrogen bonds, C-H···π interactions, and van der Waals forces. The C···O distances for hydrogen bonding typically range from 3.3 to 3.8 Å, indicating moderate strength interactions.
Crystallographic studies of related N-substituted indole derivatives demonstrate that the indole ring geometry remains remarkably consistent across different substitution patterns. The internal bond angles and distances within the indole core show minimal variation, with the fusion strain between the pyrrole and benzene rings being accommodated through angular distortion rather than bond length changes [5]. This structural consistency validates the theoretical geometric parameters obtained from quantum chemical calculations.
Temperature-dependent crystallographic studies reveal that molecular motion in the solid state is primarily restricted to rotation of peripheral substituents, with the indole core remaining rigid. The thermal ellipsoids of atoms within the indole ring system are typically small and isotropic, confirming the structural rigidity predicted by computational analysis.
The spectroscopic characterization of 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl- provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and ultraviolet-visible spectroscopy each contribute unique information about the molecular structure and electronic properties [18] [19].
¹H NMR spectroscopy reveals characteristic resonance patterns that confirm the structural assignments. The indole N-H proton typically appears as a broad singlet around δ 3524 cm⁻¹, unchanged across different conformational isomers due to the distance from the ethylamine side chain [6] [7]. Aromatic protons of the indole ring system resonate between δ 6.20-7.50 ppm, with the 3-position proton appearing characteristically upfield around δ 6.30 ppm. The methoxy substituent produces a sharp singlet around δ 3.87 ppm, while the N,N-dimethyl groups of the ethylamine chain generate resonances in the aliphatic region [18] [20].
¹³C NMR analysis provides detailed information about the carbon framework of the molecule. The aromatic carbon resonances appear between δ 103.8-142.8 ppm, consistent with substituted indole derivatives [18] [20]. The methoxy carbon resonates around δ 55-56 ppm, while the N,N-dimethyl carbons appear between δ 45-50 ppm. The ethylamine chain carbons show characteristic chemical shifts that confirm the substitution pattern and connectivity.
Infrared spectroscopy reveals diagnostic vibrational frequencies that serve as molecular fingerprints. The indole N-H stretch appears as a sharp band around 3524 cm⁻¹, while aromatic C=C stretches occur in the 1600-1500 cm⁻¹ region [6] [21]. The methoxy C-O stretch typically appears around 1250-1300 cm⁻¹, and the phenyl ring vibrations contribute additional bands in the fingerprint region. Density functional theory calculations of vibrational frequencies using B3LYP/6-31G(d,p) show excellent agreement with experimental values, with calculated frequencies requiring scaling factors of approximately 0.96 for accurate prediction [22].
Ultraviolet-visible spectroscopy provides information about the electronic transitions within the indole chromophore. The compound exhibits characteristic absorption maxima corresponding to the ¹Lₐ and ¹Lᵦ transitions of the indole system. The ¹Lₐ transition typically appears around 263-270 nm, while the ¹Lᵦ transition occurs at longer wavelengths around 297-308 nm [23] [14]. The methoxy substitution at the 5-position causes bathochromic shifts compared to unsubstituted indole, due to the electron-donating character of the methoxy group.
Mass spectrometry confirms the molecular structure through characteristic fragmentation patterns. The molecular ion peak appears at m/z 294.4, corresponding to the calculated molecular weight. Fragmentation typically occurs through loss of the dimethylamino group and subsequent breakdown of the ethylamine side chain, providing structural confirmation through characteristic ion patterns [1].